5-(Aminomethyl)-4-bromo-2-fluorophenol
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Overview
Description
5-(Aminomethyl)-4-bromo-2-fluorophenol is a chemical compound that features a phenol group substituted with an aminomethyl group, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-bromo-2-fluorophenol can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, followed by a nucleophilic substitution reaction to introduce the aminomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-bromo-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-4-bromo-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-bromo-2-fluorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-fluorophenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Bromo-2-fluorophenol: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds.
5-(Aminomethyl)-4-chloro-2-fluorophenol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties
Uniqueness
The combination of these substituents with the aminomethyl group provides a versatile platform for further chemical modifications and functionalization .
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
5-(aminomethyl)-4-bromo-2-fluorophenol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2 |
InChI Key |
RUTJWQBEPKMOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)CN |
Origin of Product |
United States |
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